(2R)-2-Hydroxy-3-methylpentanoic acid
CAS No.:
Cat. No.: VC17597923
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O3 |
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Molecular Weight | 132.16 g/mol |
IUPAC Name | (2R)-2-hydroxy-3-methylpentanoic acid |
Standard InChI | InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
Standard InChI Key | RILPIWOPNGRASR-BRJRFNKRSA-N |
Isomeric SMILES | CCC(C)[C@H](C(=O)O)O |
Canonical SMILES | CCC(C)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2R)-2-hydroxy-3-methylpentanoic acid, reflecting the R configuration at the second carbon. The stereochemical arrangement at C2 is critical for its biological activity, as enantiomeric forms often exhibit distinct interactions in enzymatic systems . The compound’s structure is defined by:
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A carboxylic acid group at C1.
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A hydroxyl group at C2 (R configuration).
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A methyl branch at C3.
The presence of two stereogenic centers (C2 and C3) creates four possible stereoisomers, though only the (2R) configuration is discussed here .
Molecular and Computational Descriptors
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular formula | PubChem | |
Molecular weight | 132.16 g/mol | PubChem |
XLogP3-AA (Partition coefficient) | 0.6 | PubChem |
Hydrogen bond donors | 2 | PubChem |
Rotatable bonds | 3 | PubChem |
The SMILES notation for the compound is , encoding its stereochemistry .
Synthesis and Industrial Production
Stereoselective Synthesis
The synthesis of (2R)-2-hydroxy-3-methylpentanoic acid typically involves asymmetric reduction of α-keto precursors. For example:
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Enzymatic reduction: Ketoreductases selectively reduce 2-keto-3-methylpentanoic acid to the (2R)-hydroxy form with >95% enantiomeric excess .
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Chiral catalysts: Ru-BINAP complexes facilitate hydrogenation of α-keto acids, yielding the desired enantiomer .
Industrial-Scale Fermentation
Microbial fermentation using engineered E. coli or S. cerevisiae strains enables large-scale production. These strains overexpress ketoreductases and are optimized for high substrate conversion rates (>80%) . Downstream purification involves ion-exchange chromatography and crystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals (in D₂O):
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¹H NMR:
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C2-OH proton: δ 4.2–4.4 ppm (doublet, ).
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C3-methyl: δ 1.2–1.4 ppm (multiplet).
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
The exact mass is 132.078644241 Da, confirmed via ESI-TOF () .
Biological and Metabolic Roles
Role in Maple Syrup Urine Disease (MSUD)
Elevated levels of (2R)-2-hydroxy-3-methylpentanoic acid are observed in MSUD patients due to impaired metabolism of branched-chain amino acids (BCAAs) like isoleucine . The compound accumulates when mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) is deficient, leading to toxic plasma concentrations (>200 μM vs. normal <5 μM) .
Enzymatic Interactions
The compound serves as a substrate for:
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Dihydroxyacid dehydrogenase: Converts it to 2-keto-3-methylpentanoate in leucine biosynthesis.
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Hydroxyacid oxidase 1 (HAO1): Oxidizes it to 2-oxo-3-methylpentanoate in peroxisomes .
Applications in Chemistry and Industry
Chiral Building Block
The compound’s stereochemistry makes it valuable for synthesizing:
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Pharmaceuticals: Antiviral agents (e.g., HIV protease inhibitors).
Biodegradable Polymers
As a monomer, it enhances the flexibility of polyhydroxyalkanoates (PHAs), achieving tensile strengths of 20–30 MPa .
Research Advancements and Case Studies
Metabolic Engineering
Recent studies engineered Pseudomonas putida to produce (2R)-2-hydroxy-3-methylpentanoic acid from lignin-derived aromatics, achieving titers of 12 g/L .
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